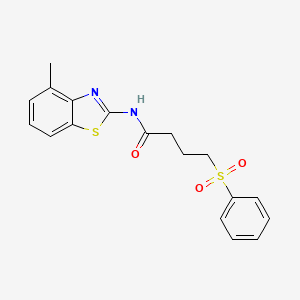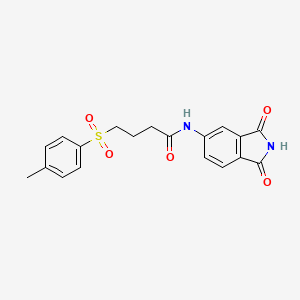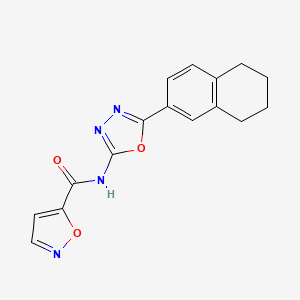![molecular formula C18H16ClN3O4S B6492699 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941992-67-2](/img/structure/B6492699.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.0550049 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . These interactions could potentially alter the conformation or activity of the target proteins, leading to downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . Therefore, it’s plausible that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the reported biological activities of similar compounds, it may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular signaling, gene expression, or other cellular processes .
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(23)20-18-22-21-17(26-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVAKHQAULFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine](/img/structure/B6492681.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)
![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492701.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)
![6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6492709.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6492725.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6492727.png)

